3,4-Dimethylpyridine-2-carbaldehyde
Description
3,4-Dimethylpyridine-2-carbaldehyde is a pyridine derivative featuring a formyl (-CHO) group at position 2 and methyl (-CH₃) substituents at positions 3 and 4. This compound’s structure imparts unique electronic and steric properties, making it valuable in coordination chemistry, pharmaceutical intermediates, and organic synthesis. The methyl groups enhance lipophilicity and influence reactivity by modulating electron density at the aldehyde moiety, while the pyridine ring provides a rigid aromatic framework for metal coordination or derivatization.
Properties
CAS No. |
780801-25-4 |
|---|---|
Molecular Formula |
C8H9NO |
Molecular Weight |
135.16 g/mol |
IUPAC Name |
3,4-dimethylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO/c1-6-3-4-9-8(5-10)7(6)2/h3-5H,1-2H3 |
InChI Key |
MWOOSBQRFBGRDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC=C1)C=O)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Electronic Features
The reactivity and applications of pyridine carbaldehydes are heavily influenced by substituent positions and functional groups. Below is a comparative analysis with key analogs:
Key Observations :
- Electronic Effects: Methoxy substituents (e.g., in 4-methoxy-3,5-dimethylpyridine-2-carbaldehyde) are stronger electron donors than methyl groups, increasing the aldehyde’s resonance stabilization and reducing electrophilicity compared to 3,4-dimethyl derivatives.
- Functional Group Diversity : The thiosemicarbazone derivative () introduces a sulfur-based chelating ligand, enabling stable metal coordination absent in simple carbaldehydes.
Solubility and Lipophilicity
- This compound’s methyl groups enhance lipophilicity, favoring membrane permeability in biological systems.
- The 4-methoxy analog’s polar methoxy group may improve aqueous solubility compared to purely alkyl-substituted derivatives.
Metal Coordination and Stability
- 2-Formylpyridine thiosemicarbazone forms stable Fe(II/III) and Cu(II) complexes in plasma, with reduction kinetics influenced by hemoglobin . In contrast, this compound lacks inherent chelating groups, requiring additional ligands for metal binding.
- The methyl groups in this compound may sterically hinder metal coordination compared to unsubstituted analogs like 2-formylpyridine.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
